molecular formula C17H20BrNO3S B604872 [(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine CAS No. 1206091-96-4

[(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine

Cat. No.: B604872
CAS No.: 1206091-96-4
M. Wt: 398.3g/mol
InChI Key: NXSYSIKZZDYYMC-UHFFFAOYSA-N
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine can be achieved through a multi-step process involving the following key steps:

    Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine.

    Alkylation: The propoxy group can be introduced through an alkylation reaction using propyl bromide or propyl iodide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    N-alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in key biological processes. The bromine atom and phenylethyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1-phenylethyl)benzamide: Lacks the propoxy group but shares the bromine and phenylethyl groups.

    3-propoxybenzenesulfonamide: Lacks the bromine and phenylethyl groups but contains the propoxy and sulfonamide groups.

    N-(1-phenylethyl)benzenesulfonamide: Lacks the bromine and propoxy groups but contains the phenylethyl and sulfonamide groups.

Uniqueness

[(4-Bromo-3-propoxyphenyl)sulfonyl](phenylethyl)amine is unique due to the combination of the bromine atom, phenylethyl group, and propoxy group attached to the benzenesulfonamide core. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1206091-96-4

Molecular Formula

C17H20BrNO3S

Molecular Weight

398.3g/mol

IUPAC Name

4-bromo-N-(1-phenylethyl)-3-propoxybenzenesulfonamide

InChI

InChI=1S/C17H20BrNO3S/c1-3-11-22-17-12-15(9-10-16(17)18)23(20,21)19-13(2)14-7-5-4-6-8-14/h4-10,12-13,19H,3,11H2,1-2H3

InChI Key

NXSYSIKZZDYYMC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br

Origin of Product

United States

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